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Compound of Interest

Compound Name: 2-Chloro-4,6-difluoroaniline

CAS No.: 36556-56-6

Cat. No.: B1585853

Get Quote

Executive Summary
2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) is a critical halogenated aniline intermediate

used extensively in the synthesis of fluoroquinolone antibiotics, agrochemical fungicides, and

kinase inhibitors. Its structural uniqueness lies in the "push-pull" electronic environment created

by the electron-donating amino group (

) contrasted against the electron-withdrawing chlorine and fluorine atoms. This specific
substitution pattern (2-Cl, 4,6-F) is highly valued in drug design for blocking metabolic oxidation
sites (para-position) while modulating lipophilicity and pKa.

Molecular Architecture & Physicochemical Profile
The molecular weight and structural integrity of this compound are defined by the specific

isotopic contributions of the halogen substituents.

Quantitative Data Profile
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Parameter Value Technical Note

Molecular Formula

Molecular Weight 163.55 g/mol
Calculated based on IUPAC

atomic weights.

Exact Mass 163.0000 g/mol
Monoisotopic mass (critical for

HRMS).

CAS Number 36556-56-6

Appearance
White to off-white crystalline

solid

Oxidizes to reddish-brown

upon air exposure.

Melting Point 28 – 33 °C
Low melting point requires cold

storage (<8°C).

Boiling Point ~178 °C At 760 mmHg.

LogP ~2.4
Moderate lipophilicity; suitable

for CNS penetration.

Electronic Structure & Reactivity
The 2-Chloro-4,6-difluoroaniline molecule exhibits a distorted electron cloud due to the high

electronegativity of the fluorine atoms at the 4 and 6 positions.

The Amino Group (C1): Acts as an ortho/para director but is deactivated by the inductive

withdrawal (

effect) of the halogens.

The Fluorine Atoms (C4, C6): Provide metabolic stability. The C4-F bond is particularly

strong, preventing oxidative dehalogenation (a common metabolic clearance pathway).

The Chlorine Atom (C2): Provides steric bulk and a handle for further cross-coupling

reactions (e.g., Buchwald-Hartwig amination).

Structural Visualization (Logic Map)
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Fig 1. Structural-Functional Logic of 2-Chloro-4,6-difluoroaniline
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Synthetic Pathways & Experimental Protocol
Synthesis of 2-Chloro-4,6-difluoroaniline generally proceeds via two main routes: the

"Industrial Halex" route (starting from trichlorobenzene) and the "Lab-Scale Chlorination" route

(starting from 2,4-difluoroaniline).

Comparative Pathways
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Fig 2. Industrial vs. Laboratory Synthesis Routes
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Detailed Protocol: Regioselective Chlorination (Lab
Scale)
Objective: Synthesis of 2-Chloro-4,6-difluoroaniline from 2,4-difluoroaniline using N-

Chlorosuccinimide (NCS). This method is preferred in drug discovery for its mild conditions and

high regioselectivity for the ortho-position (C2) relative to the amino group.
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Reagents:

2,4-Difluoroaniline (1.0 eq)

N-Chlorosuccinimide (NCS) (1.05 eq)

Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)

Temperature: 50–60 °C

Step-by-Step Methodology:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-

difluoroaniline (10 mmol, 1.29 g) in anhydrous acetonitrile (20 mL).

Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Note:

Exothermic reaction; monitor internal temperature.

Reaction: Heat the mixture to 55 °C and stir for 4–6 hours. Monitor progress via TLC

(Hexane/EtOAc 4:1) or LC-MS. The target product is less polar than the starting material.

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: The crude residue is often a reddish oil. Purify via silica gel column

chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a white to pale

yellow solid.

Self-Validating Checkpoint:

Success Indicator: The disappearance of the starting material peak (m/z 130) and

appearance of the product peak (m/z 164/166, 3:1 ratio) in LC-MS.
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Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using

NMR and MS.

Nuclear Magnetic Resonance ( NMR)
The substitution pattern results in a distinct splitting pattern for the aromatic protons at C3 and

C5.

Solvent:

or

6.90 – 7.05 ppm (1H, ddd, H-3): This proton is trapped between Cl and F. It couples to:

(ortho,

Hz)

(para,

Hz)

(meta,

Hz)

6.70 – 6.85 ppm (1H, td, H-5): This proton is between two Fluorines. It couples to:

and

(both ortho,

Hz, appearing as a triplet)

(meta,

Hz)

3.80 – 5.00 ppm (2H, br s,

): Broad singlet, chemical shift is concentration-dependent.
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Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Molecular Ion (

): 163.5.

Isotope Pattern: A characteristic Chlorine signature is required.

Peak at

163 (100%,

)

Peak at

165 (~32%,

)

Applications in Medicinal Chemistry
2-Chloro-4,6-difluoroaniline serves as a "privileged scaffold" modifier.

Metabolic Blocking: The fluorine at the para position (C4) blocks Cytochrome P450-mediated

hydroxylation, significantly extending the half-life (

) of drugs.

Kinase Inhibition: Used in the synthesis of Wee1 inhibitors and IKK inhibitors. The aniline

nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding

pocket, while the halogens fill hydrophobic pockets (selectivity filters).

Fluoroquinolones: Acts as a precursor for the "A ring" in next-generation quinolone

antibiotics, enhancing potency against Gram-positive bacteria.

Safety & Handling (E-E-A-T)
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Hazard Classification:

Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/4).

Specific Target Organ Toxicity:Methemoglobinemia.

Critical Safety Protocol:

Risk: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen

transport. Symptoms include cyanosis (blue skin/lips) and headache.

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or

massive amounts of soap and water. Do not use alcohol as it may increase absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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